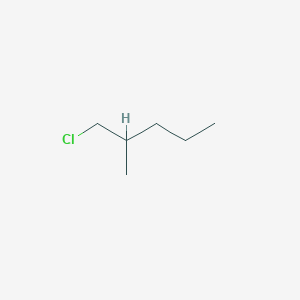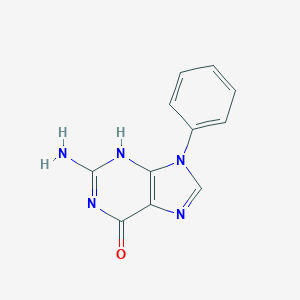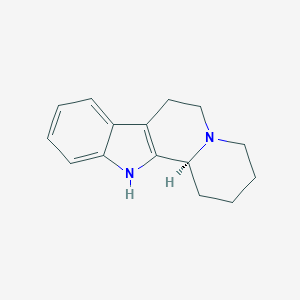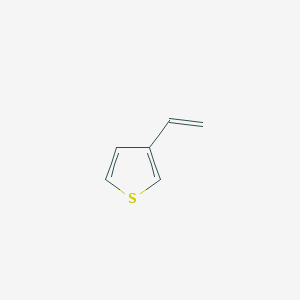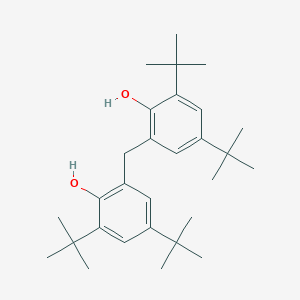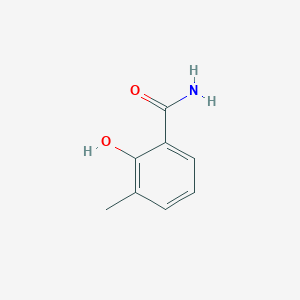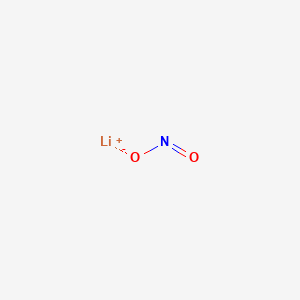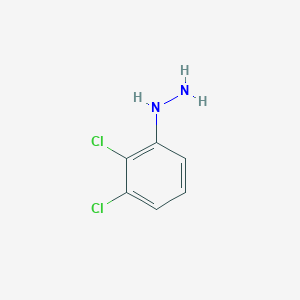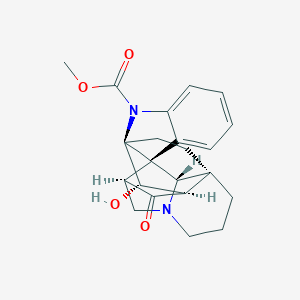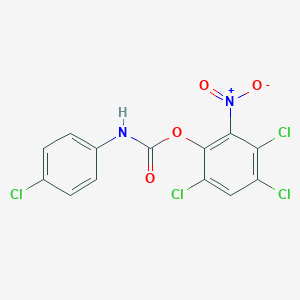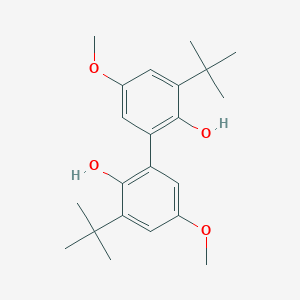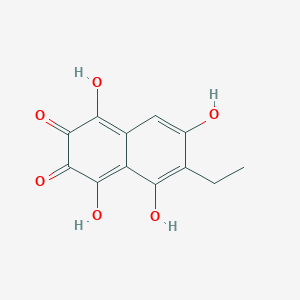
6-Ethyl-2,3,7-trihydroxyjuglone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-2,3,7-trihydroxyjuglone, also known as Lawsone, is a natural dye extracted from the leaves of the henna plant (Lawsonia inermis). It has been used for centuries in various cultures for body art, hair dye, and textile dyeing. In recent years, researchers have become interested in the potential scientific applications of Lawsone due to its unique chemical properties.
Applications De Recherche Scientifique
Antimicrobial Properties
6-Ethyl-2,3,7-trihydroxyjuglone exhibits significant antimicrobial properties. A study found related compounds from the aquatic fungus Delitschia corticola, which showed antimicrobial activities against various bacteria and fungi. This suggests the potential use of 6-Ethyl-2,3,7-trihydroxyjuglone in the development of new antimicrobial agents (Sun et al., 2011).
Molecular Synthesis and Characterization
In the field of molecular synthesis, various derivatives and analogues of 6-Ethyl-2,3,7-trihydroxyjuglone have been synthesized and characterized. These studies provide insights into the structural features and potential applications of such compounds in various scientific fields, such as materials science and biochemistry (Zhu et al., 2003), (Patil et al., 2014).
Degradation and Metabolism Studies
Studies on Echinochrome A, a compound closely related to 6-Ethyl-2,3,7-trihydroxyjuglone, have provided detailed information on its oxidative degradation products. This research is crucial for understanding the stability and potential therapeutic applications of these compounds (Mishchenko et al., 2020).
Cancer Research
Several studies have explored the potential of derivatives of 6-Ethyl-2,3,7-trihydroxyjuglone in cancer research. For instance, the synthesis of novel chromone-pyrimidine coupled derivatives and their subsequent antimicrobial analysis, enzyme assay, docking study, and toxicity study provide a foundation for potential applications in cancer treatment (Tiwari et al., 2018).
Pharmacokinetics and Metabolism
Research on bile acid analogs, including compounds structurally related to 6-Ethyl-2,3,7-trihydroxyjuglone, has illuminated their physicochemical properties, pharmacokinetics, and metabolism. This is particularly relevant for understanding how these compounds could be used therapeutically (Roda et al., 2014).
Bioorganic Chemistry and Medicinal Applications
Further applications in bioorganic chemistry and medicinal research are indicated by studies on various synthetic derivatives and analogues of 6-Ethyl-2,3,7-trihydroxyjuglone. These compounds are investigated for their potential as anti-inflammatory, antihypertensive, and cytotoxic agents, suggesting diverse therapeutic applications (Chikhale et al., 2009), (Yang et al., 2015).
Propriétés
Numéro CAS |
13378-99-9 |
|---|---|
Nom du produit |
6-Ethyl-2,3,7-trihydroxyjuglone |
Formule moléculaire |
C12H10O6 |
Poids moléculaire |
250.2 g/mol |
Nom IUPAC |
6-ethyl-2,3,5,7-tetrahydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O6/c1-2-4-6(13)3-5-7(8(4)14)10(16)12(18)11(17)9(5)15/h3,13-14,17-18H,2H2,1H3 |
Clé InChI |
LZPOHOLJSVDDBR-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O |
SMILES |
CCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O |
SMILES canonique |
CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



